molecular formula C23H22N2O3 B2578186 2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide CAS No. 922948-91-2

2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide

Cat. No. B2578186
CAS RN: 922948-91-2
M. Wt: 374.44
InChI Key: ZKEMFUJENWPXCI-UHFFFAOYSA-N
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Description

The compound “2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide” is a chemical compound that has been studied for its potential biological activities . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds similar to “2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide” involves the use of different cyclic or acyclic precursors . The pyrrolidine ring can be constructed from these precursors under specific reaction conditions . Alternatively, preformed pyrrolidine rings, such as proline derivatives, can be functionalized .


Molecular Structure Analysis

The molecular structure of “2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide” is characterized by the presence of a pyrrolidinone ring . This ring has a half-chair conformation . In the crystal structure, molecules are linked by N—H⋯O hydrogen bonds to form layers parallel to the bc plane .


Chemical Reactions Analysis

The chemical reactions involving “2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide” and similar compounds have been studied for their inhibitory activity against acetyl cholinesterase enzyme and amyloid β 42 protein . These compounds have shown good inhibitory activity, suggesting their potential use in the treatment of Alzheimer’s disease .

Scientific Research Applications

Mechanism of Action

The mechanism of action of “2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide” and similar compounds involves the inhibition of acetyl cholinesterase enzyme and amyloid β 42 protein . These compounds bind to these targets and inhibit their activity, which could potentially slow down the progression of Alzheimer’s disease .

Future Directions

The future directions for the study of “2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide” and similar compounds could involve further investigation of their biological activities, optimization of their synthesis, and evaluation of their safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-2-28-20-14-9-16-6-3-4-7-19(16)22(20)23(27)24-17-10-12-18(13-11-17)25-15-5-8-21(25)26/h3-4,6-7,9-14H,2,5,8,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEMFUJENWPXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide

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